2-(Bromomethyl)benzenesulfonamide

Vue d'ensemble

Description

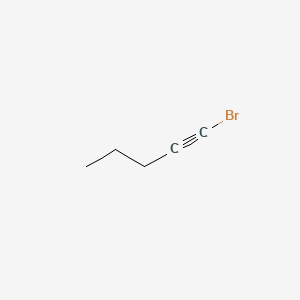

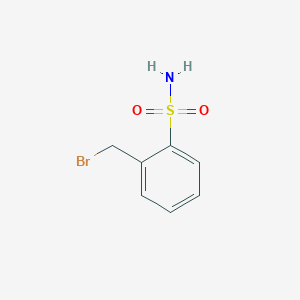

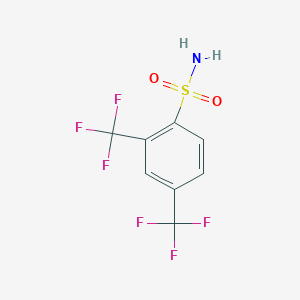

2-(Bromomethyl)benzenesulfonamide (abbreviated as 2-BMBS) is an organosulfonamide compound that has been studied in various scientific research applications. It is a colorless solid that is soluble in water and soluble in organic solvents. 2-BMBS is a derivative of benzenesulfonamide and is used as a reagent in various laboratory experiments and as a catalyst in various chemical reactions.

Applications De Recherche Scientifique

1. Solid-Phase Synthesis and Chemical Transformations

Polymer-supported benzenesulfonamides, derived from immobilized primary amines and nitrobenzenesulfonyl chloride, are key intermediates in various chemical transformations. These include rearrangements to yield diverse privileged scaffolds. This approach demonstrates the application of 2-(bromomethyl)benzenesulfonamide in solid-phase synthesis and its role in creating structurally diverse chemical entities (Fülöpová & Soural, 2015).

2. Photosensitizers in Photodynamic Therapy

Benzenesulfonamide derivatives are used in synthesizing zinc phthalocyanine compounds with high singlet oxygen quantum yield. These compounds show potential as Type II photosensitizers in photodynamic therapy, particularly for cancer treatment, due to their excellent photophysical properties (Pişkin, Canpolat, & Öztürk, 2020).

3. Catalytic Activity in Asymmetric Alkylation Reactions

Various 4-(bromomethyl)benzenesulfonamides, prepared as quaternization reagents, when reacted with cinchonidine, resulted in cinchonidinium salts. These salts exhibited highly enantioselective catalytic activity, particularly in asymmetric benzylation reactions. This illustrates the role of benzenesulfonamide derivatives in enhancing enantioselectivity in organic synthesis (Itsuno, Yamamoto, & Takata, 2014).

4. Carbonic Anhydrase Inhibition

Benzenesulfonamide derivatives have been synthesized and tested for their inhibitory effects on human carbonic anhydrase isoenzymes. They have shown potent inhibition, which is significant for therapeutic applications in various diseases (Gul et al., 2016).

Mécanisme D'action

Target of Action

It is known to be used in suzuki–miyaura coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of Suzuki–Miyaura coupling, the reaction involves the oxidative addition of an electrophilic organic group to a palladium catalyst, followed by transmetalation with a nucleophilic organoboron reagent .

Biochemical Pathways

In the context of suzuki–miyaura coupling, the compound may participate in the formation of new carbon-carbon bonds .

Pharmacokinetics

It is known that the compound has high gi absorption and is a cyp1a2 inhibitor .

Result of Action

In the context of suzuki–miyaura coupling, the compound contributes to the formation of new carbon-carbon bonds .

Action Environment

It is known that the compound is stable under inert atmosphere and at temperatures between 2-8°c .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

2-(Bromomethyl)benzenesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with carbonic anhydrase IX, an enzyme that is overexpressed in many solid tumors . The interaction between this compound and carbonic anhydrase IX involves the binding of the sulfonamide group to the zinc ion in the active site of the enzyme, leading to inhibition of its activity. This inhibition can disrupt the pH regulation in tumor cells, making it a potential anticancer agent .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, particularly in triple-negative breast cancer cell lines such as MDA-MB-231, this compound has been shown to induce apoptosis, or programmed cell death . This compound affects cell signaling pathways by inhibiting carbonic anhydrase IX, leading to changes in gene expression and cellular metabolism. The disruption of pH regulation in cancer cells can result in decreased cell proliferation and increased cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of carbonic anhydrase IX. The sulfonamide group of the compound binds to the zinc ion in the enzyme’s active site, preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition leads to a decrease in the production of bicarbonate ions and protons, disrupting the pH balance within the cell . Additionally, this compound may interact with other biomolecules, such as proteins involved in cell signaling pathways, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of carbonic anhydrase IX and prolonged effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit carbonic anhydrase IX without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings suggest that there is a threshold dose above which the adverse effects outweigh the therapeutic benefits. Careful dosage optimization is necessary to maximize the efficacy and minimize the toxicity of this compound in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with carbonic anhydrase IX. The inhibition of this enzyme affects the metabolic flux of bicarbonate and proton production, leading to alterations in cellular metabolism . Additionally, the compound may be metabolized by liver enzymes, resulting in the formation of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound can accumulate in tissues where carbonic anhydrase IX is overexpressed, such as in certain tumors . This selective accumulation enhances its therapeutic potential by targeting cancer cells while minimizing effects on normal tissues . The transport and distribution mechanisms of this compound are critical for its efficacy and safety in therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with carbonic anhydrase IX and other biomolecules . The compound may also localize to specific organelles, such as the mitochondria, where it can influence metabolic processes . The presence of targeting signals or post-translational modifications may direct this compound to these compartments, affecting its activity and function .

Propriétés

IUPAC Name |

2-(bromomethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c8-5-6-3-1-2-4-7(6)12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDFJDMGZGXKHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CBr)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}(dioxo)phenyl-lambda~6~-sulfane](/img/structure/B3034222.png)

![2-[(Carboxymethyl)sulfanyl]propanoic acid](/img/structure/B3034226.png)

![benzyl N-{cyclohexyl[(4-methylphenyl)sulfonyl]methyl}carbamate](/img/structure/B3034231.png)